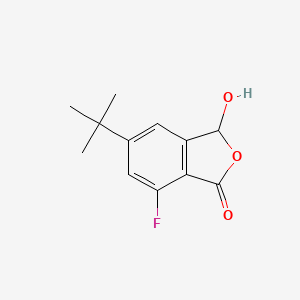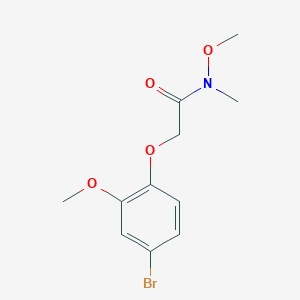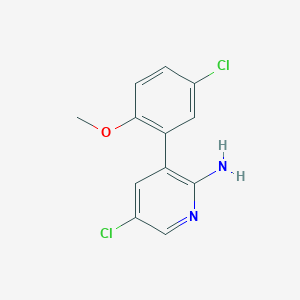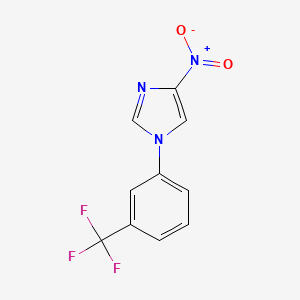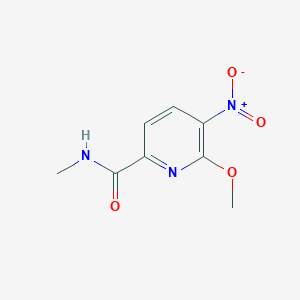
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide
Vue d'ensemble
Description
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is a chemical compound with a unique structure that includes a methoxy group, a nitro group, and a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide typically involves the nitration of a picolinamide derivative followed by methylation and methoxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amine derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the methoxy or nitro groups.
Applications De Recherche Scientifique
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
6-Methoxy-2(3H)-benzoxazolone: Shares the methoxy group but has a different core structure.
6-Chloro-N-methoxy-N-methyl-nicotinamide: Similar in having a methoxy and methyl group but differs in the presence of a chloro group.
Uniqueness: 6-methoxy-N-methyl-5-nitropyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H9N3O4 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
6-methoxy-N-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-9-7(12)5-3-4-6(11(13)14)8(10-5)15-2/h3-4H,1-2H3,(H,9,12) |
Clé InChI |
OMINSMOHRVKXCS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


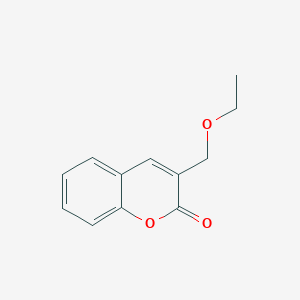
![[2-(4-Chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8390048.png)



![5-[(4-Quinolinyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8390077.png)
